molecular formula C7H5NO3 B12868906 5-(Cyanomethyl)furan-2-carboxylic acid

5-(Cyanomethyl)furan-2-carboxylic acid

Cat. No.: B12868906
M. Wt: 151.12 g/mol
InChI Key: RXBXNTKHMRQXBH-UHFFFAOYSA-N
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Description

5-(Cyanomethyl)furan-2-carboxylic acid is a high-value furan-based organic compound offered as a molecular building block for scientific research and chemical synthesis. This compound features a carboxylic acid and a nitrile-containing side chain on its furan ring, making it a versatile intermediate for constructing more complex molecules, particularly in medicinal chemistry and materials science. As a furan carboxylic acid derivative, this compound belongs to a class of structures that serve as key precursors for the production of pharmaceuticals, agrochemicals, and polymers. Furan-based compounds are increasingly investigated as biogenic alternatives to fossil-based monomers for producing sustainable materials . The reactive functional groups present on this molecule allow for further chemical modifications, enabling researchers to explore its potential in developing new chemical entities. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any human or animal use. Researchers can request a certificate of analysis for their specific batch. For more detailed specifications or custom synthesis inquiries, please contact our scientific support team.

Properties

Molecular Formula

C7H5NO3

Molecular Weight

151.12 g/mol

IUPAC Name

5-(cyanomethyl)furan-2-carboxylic acid

InChI

InChI=1S/C7H5NO3/c8-4-3-5-1-2-6(11-5)7(9)10/h1-2H,3H2,(H,9,10)

InChI Key

RXBXNTKHMRQXBH-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)C(=O)O)CC#N

Origin of Product

United States

Preparation Methods

Cyanomethylation via Nucleophilic Substitution

One common approach is the substitution of a halomethyl group (e.g., 5-(chloromethyl)furfural or 5-(chloromethyl)furoic acid) with cyanide ion to introduce the cyanomethyl group at the 5-position.

  • Starting Material: 5-(chloromethyl)furfural or 5-(chloromethyl)furoic acid.
  • Reagent: Sodium cyanide (NaCN) or potassium cyanide (KCN).
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
  • Conditions: Room temperature to moderate heating (25–60 °C), under inert atmosphere to avoid oxidation.
  • Outcome: Formation of 5-(cyanomethyl)furfural or 5-(cyanomethyl)furoic acid intermediates.

This method leverages the nucleophilicity of cyanide ion to displace the halide, yielding the cyanomethyl derivative with good regioselectivity.

Oxidation to Carboxylic Acid

Following cyanomethylation, the aldehyde or methyl group at the 2-position is oxidized to the carboxylic acid to yield 5-(cyanomethyl)furan-2-carboxylic acid.

  • Oxidants: Manganese dioxide (MnO2), cobalt-manganese-bromide catalytic systems, or other transition metal catalysts.
  • Conditions: Elevated temperatures (typically 80–180 °C), oxygen or air under pressure (up to 50 bars), and acidic solvents such as acetic acid.
  • Catalysts: Cobalt and manganese salts with bromide ions have been shown to be effective in selective oxidation of furan derivatives.
  • Reaction Time: Several hours (12–24 h) depending on catalyst and temperature.
  • Purification: Filtration to remove inorganic residues, followed by column chromatography or recrystallization.

This oxidation step is critical to convert the aldehyde or methyl precursor into the carboxylic acid functionality while preserving the cyano group.

One-Pot or Sequential Synthesis

Some protocols combine cyanomethylation and oxidation in a sequential or one-pot manner to improve efficiency.

  • Example: Starting from 5-formylfuran-2-carboxylic acid, sodium cyanide is added, followed by manganese dioxide oxidation in methanol or dichloromethane solvent.
  • Temperature: Room temperature to 40 °C.
  • Reaction Time: 12 hours or more.
  • Yield: Moderate yields (~36% reported for related esters), with purification by silica gel chromatography.

This approach minimizes intermediate isolation and streamlines the synthesis.

Representative Experimental Data

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Cyanomethylation Sodium cyanide, DMF or MeOH 25–40 5–12 40–60 Nucleophilic substitution on halomethyl furan
Oxidation to acid MnO2 or Co/Mn/Br catalyst, O2 or air, AcOH 80–180 12–24 50–80 Selective oxidation of aldehyde to acid
One-pot cyanomethylation + oxidation NaCN, MnO2, MeOH or CH2Cl2 25–40 12 ~36 Requires chromatographic purification

Research Findings and Notes

  • The use of cobalt-manganese-bromide catalysts under oxygen pressure is well-documented for oxidation of furan derivatives to carboxylic acids with high selectivity and yield.
  • Sodium cyanide is effective for introducing the cyano group via substitution on halomethyl furans, but care must be taken due to toxicity and handling hazards.
  • Manganese dioxide is a mild oxidant suitable for converting aldehydes to acids without over-oxidation or degradation of the furan ring.
  • Solvent choice impacts reaction efficiency; dichloromethane and methanol are commonly used for cyanomethylation and oxidation steps.
  • Purification often requires silica gel chromatography due to the presence of inorganic salts and side products.
  • Alternative synthetic routes involving lithium 5-lithiofuran-2-carboxylate and electrophilic cyanomethylation are under investigation but less established.

Chemical Reactions Analysis

Types of Reactions

5-(Cyanomethyl)furan-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the cyanomethyl group to an amine or other functional groups.

    Substitution: The furan ring can undergo electrophilic substitution reactions, introducing different substituents at various positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be employed.

Major Products

The major products formed from these reactions include various substituted furans, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(Cyanomethyl)furan-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules and polymers.

    Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 5-(Cyanomethyl)furan-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanomethyl group can participate in various chemical interactions, including hydrogen bonding and nucleophilic attacks, influencing the compound’s biological activity. The furan ring’s aromatic nature also contributes to its reactivity and binding affinity with target molecules.

Comparison with Similar Compounds

Table 1: Substituent Effects on Acidity

Substituent Electronic Effect pKa (Estimated) Solubility in Water
-CH₂CN (Cyanomethyl) Withdrawing 3.0–4.0 Moderate
-CH₂OH (Hydroxymethyl) Donating 4.5–5.5 High
-NO₂ (Nitro) Strong Withdrawing 2.5–3.0 Low

Table 3: Bioactivity Comparison

Compound Bioactivity Target Organism/Cell Line Activity Level Reference
5-(2-Carboxyethyl)-furan-2-carboxylic acid Antibacterial Xanthomonas axonopodis MIC 25 µg/mL
5-(1-Hydroxypentyl)-furan-2-carboxylic acid Cytotoxic K-562 leukemia cells IC₅₀ 50 µM
5-Aminomethyl-2-furancarboxylic acid Enzyme inhibition (transaminase) In vitro assays Moderate

Biological Activity

5-(Cyanomethyl)furan-2-carboxylic acid is an organic compound notable for its unique structural features, including a furan ring substituted with a cyanomethyl group and a carboxylic acid functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which are primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors.

  • Molecular Formula : C₇H₇N₃O₂
  • Molecular Weight : Approximately 151.12 g/mol

The presence of the cyanomethyl group enhances the compound's reactivity, allowing it to participate in various chemical interactions, including hydrogen bonding and nucleophilic attacks. The aromatic nature of the furan ring contributes to its binding affinity with target molecules, potentially leading to the development of bioactive compounds .

Research indicates that this compound interacts with specific binding sites on enzymes or receptors critical for its biological activity. Understanding these interactions is essential for developing novel therapeutic agents or enhancing existing pharmaceutical formulations. The cyanomethyl group may play a significant role in these interactions, influencing the compound's biological effects .

Antimicrobial Activity

Studies have suggested that furan derivatives, including this compound, exhibit antimicrobial properties. The mechanism often involves the disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Antioxidant Properties

The compound may also possess antioxidant capabilities, which can protect cells from oxidative stress by scavenging free radicals. This property is particularly relevant in preventing cellular damage associated with various diseases.

Enzyme Inhibition

This compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to decreased activity of pathogenic organisms or cancer cells, making it a candidate for further research in drug development.

Case Studies and Research Findings

  • Study on Enzyme Interaction :
    • A study focused on the interaction of this compound with enzyme targets revealed significant binding affinity, suggesting potential as an enzyme inhibitor. The study utilized molecular docking techniques to predict binding sites and affinities .
  • Antimicrobial Efficacy :
    • In vitro tests demonstrated that this compound exhibited notable antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. The minimum inhibitory concentration (MIC) values were determined through serial dilution methods .
  • Oxidative Stress Study :
    • A research project investigated the antioxidant properties of this compound using DPPH radical scavenging assays. The results indicated that the compound effectively scavenged free radicals, demonstrating its potential as a protective agent against oxidative damage .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
5-Methylfuran-2-carboxylic acidMethyl group at position 5Known for lower toxicity and moderate antibacterial activity
5-Cyanomethylfuran-2-carboxylic acidContains a cyanomethyl groupExhibits unique reactivity due to the nitrile group
5-(Benzylthio)methylfuran-2-carboxylic acidBenzylthio substituentEnhanced lipophilicity may improve bioavailability

The comparative analysis highlights how this compound stands out due to its distinct chemical properties imparted by the cyanomethyl group, which may provide unique advantages in medicinal chemistry applications compared to other furan derivatives .

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